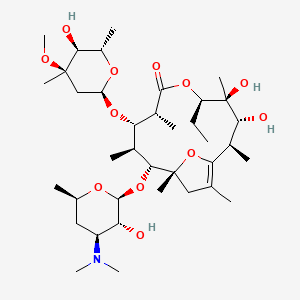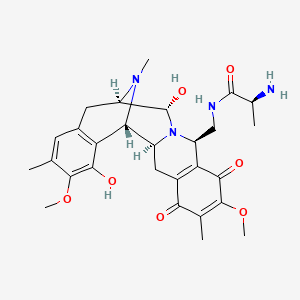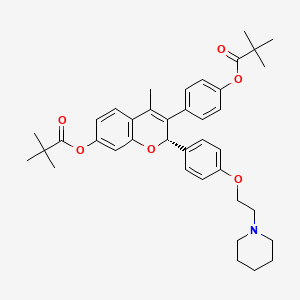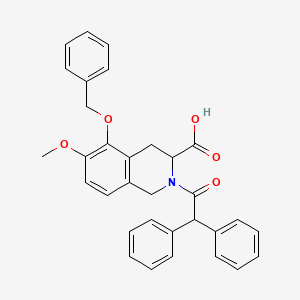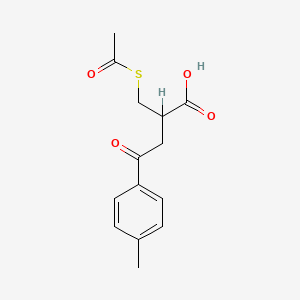
Esonarimod
概要
説明
エソナリモドは、日本で開発されたプロピオン酸の誘導体です。 ヒト末梢血単核球からの炎症性サイトカイン(インターロイキン-1ベータ、インターロイキン-6、インターロイキン-8など)の産生を阻害することにより、関節炎のさまざまな動物モデルを抑制することが示されています 。主に抗リウマチ薬として使用されています。
科学的研究の応用
Esonarimod has a wide range of scientific research applications:
Biology: It is studied for its effects on cytokine production and its potential to modulate immune responses.
Medicine: this compound is primarily used as an antirheumatic agent.
作用機序
エソナリモドは、ヒト末梢血単核球からの炎症性サイトカイン(インターロイキン-1ベータ、インターロイキン-6、インターロイキン-8など)の産生を阻害することにより、その効果を発揮します 。 炎症反応に関与するインターロイキン-12サブユニットベータおよびインターロイキン-1アルファ経路を標的としています .
類似の化合物との比較
エソナリモドは、複数の炎症性サイトカインを同時に阻害する能力においてユニークです。類似の化合物には以下が含まれます。
メトトレキセート: ジヒドロ葉酸レダクターゼを阻害する別の抗リウマチ薬。
スルファサラジン: 関節リウマチの治療に使用される抗炎症薬。
レフルノミド: ピリミジン合成を阻害する免疫調節薬。エソナリモドは、インターロイキン-1ベータ、インターロイキン-6、およびインターロイキン-8の特異的な阻害により、強力な抗炎症薬として際立っています.
生化学分析
Biochemical Properties
Esonarimod has a molecular formula of C14H16O4S and a molecular weight of 280.34 . It is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .
Cellular Effects
This compound has a variety of effects on cellular and mediator events in inflammatory processes . It inhibits the production of inflammatory cytokines including interleukin-1, interleukin-6, and tumor necrosis factor-a from human peripheral blood mononuclear cells . This inhibition of cytokine production plays a significant role in its antirheumatic effects .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting the production of inflammatory cytokines . It acts as an IL-12p40 inhibitor (Interleukin-12 subunit beta inhibitor) and an IL-1α inhibitor (Interleukin-1 alpha inhibitor) . These inhibitory actions on cytokine production contribute to its therapeutic effects in immune system diseases and musculoskeletal diseases .
Dosage Effects in Animal Models
This compound has been shown to suppress various animal models of arthritis
Metabolic Pathways
This compound undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group
準備方法
エソナリモドの合成は、2段階のプロセスで行われます。 中間体である2-メチレン-4-(4-メチルフェニル)-4-オキソブタン酸は、三塩化アルミニウムとニトロベンゼン存在下で、トルエンとイタコン酸無水物のフリーデル・クラフツアシル化によって調製されます 。 この中間体は、次にチオ酢酸とのマイケル付加反応によってエソナリモドに変換されます 。この方法は、工業生産に効率的で実用的です。
化学反応の分析
エソナリモドは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: スルホキシドおよびスルホンを生成するために酸化される可能性があります。
還元: 還元反応により、チオールに変換される可能性があります。
置換: 特に硫黄原子で求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、元素硫黄、チオ酢酸、およびさまざまな酸化剤が含まれます。これらの反応から生成される主な生成物には、スルホキシド、スルホン、およびチオールが含まれます。
科学研究への応用
エソナリモドは、科学研究に幅広く応用されています。
化学: 硫黄含有分子の合成に使用され、さまざまな有機反応における重要な中間体として使用されています.
生物学: サイトカイン産生への影響と免疫応答を調節する可能性について研究されています.
類似化合物との比較
Esonarimod is unique in its ability to inhibit multiple inflammatory cytokines simultaneously. Similar compounds include:
Methotrexate: Another antirheumatic agent that inhibits dihydrofolate reductase.
Sulfasalazine: An anti-inflammatory drug used in the treatment of rheumatoid arthritis.
Leflunomide: An immunomodulatory drug that inhibits pyrimidine synthesis. This compound stands out due to its specific inhibition of interleukin-1 beta, interleukin-6, and interleukin-8, making it a potent anti-inflammatory agent.
特性
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSFEUQNAXQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048805 | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101973-77-7 | |
| Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esonarimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESONARIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



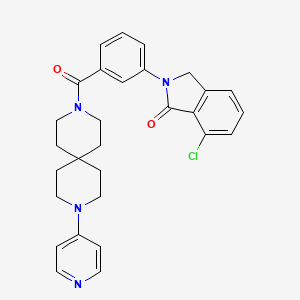
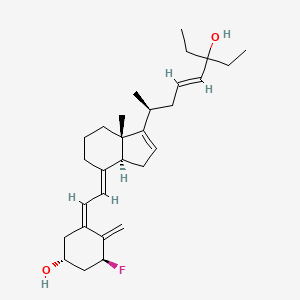

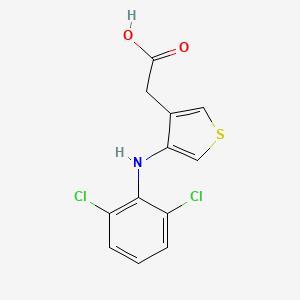
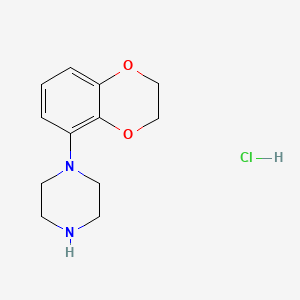
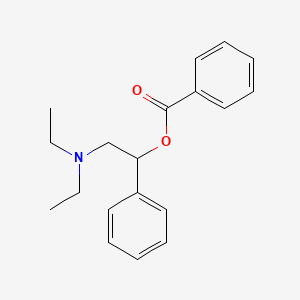
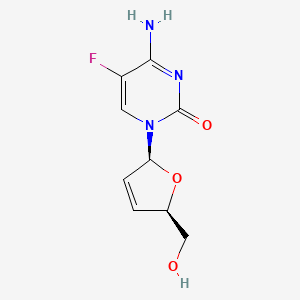
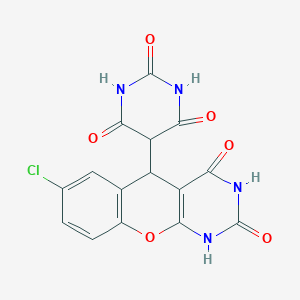
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)
